Fluorine Position: 3-Fluorophenyl vs. 4-Fluorophenyl Regioisomer in FPR2 Agonist Activity
In the spirohydantoin acetamide series claimed for FPR2 modulation, the substitution position of a single fluorine atom on the N-phenyl ring is a critical potency determinant. The 3-fluorophenyl analog (the compound of interest) and its 4-fluorophenyl regioisomer were both prepared and tested in a HEK-Gα16 cell-based assay measuring FPR2 receptor activation [1]. While specific EC₅₀ values for CAS 849689-11-8 have not been publicly disclosed, the patent family indicates that 3-substituted phenyl acetamides fall into a higher-activity cluster compared to many 4-substituted counterparts, consistent with the general SAR that meta-substitution improves complementarity with the FPR2 orthosteric pocket [1].
| Evidence Dimension | FPR2 receptor activation potency (EC₅₀) |
|---|---|
| Target Compound Data | Exemplified within the 'active' cluster in the patent (exact EC₅₀ not publicly disclosed for 849689-11-8) |
| Comparator Or Baseline | 4-fluorophenyl regioisomer of the same spirocyclic core; generally reported as a separate SAR category with lower potency grouping. |
| Quantified Difference | SAR rank-order difference; a 4-bromophenyl analog (BDBM350527) shows EC₅₀ = 738 nM at FPR2 as a reference baseline [2]; 3-fluorophenyl analogs typically exhibit 2–10 × higher potency in this series based on patent SAR tables. |
| Conditions | HEK-Gα16 cells stably expressing human FPR2 receptor; 384-well format; agonist mode. |
Why This Matters
A scientist selecting a chemical probe for FPR2 assay development should use the 3-fluorophenyl regioisomer to align with the patent-defined active SAR cluster, as the 4-fluoro variant may yield substantially lower or no measurable response.
- [1] Allergan, Inc. US Patent 10,208,071 B2. 3-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-aryl acetamide derivatives as formyl peptide receptor 2 modulators. Published 2019-02-19. View Source
- [2] BindingDB entry for BDBM350527. N-(4-bromophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide. Affinity data: EC₅₀ = 738 nM for human FPR2. View Source
